



Application Notes: Allyl(diisopropylamino)dimethylsilane in Stereoselective Synthesis

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Compound of Interest		
Compound Name:	Allyl(diisopropylamino)dimethylsila	
	ne	
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Introduction

Allyl(diisopropylamino)dimethylsilane is a key reagent in modern stereoselective synthesis, primarily utilized as a precursor for the formation of temporary silicon-tethered allylsilanes. This strategy enables highly stereocontrolled intramolecular allylation reactions, providing a powerful method for the synthesis of complex acyclic and cyclic molecules with multiple stereocenters. The bulky diisopropylamino group serves as an efficient leaving group upon reaction with hydroxyl functionalities, forming a robust diisopropylsilyl ether tether. The steric hindrance of the diisopropylsilyl group is critical for directing the stereochemical outcome of the subsequent intramolecular carbon-carbon bond formation.

This application note details the use of **allyl(diisopropylamino)dimethylsilane** in the stereoselective synthesis of syn- and anti-1,3-diols via intramolecular allylation of tethered β -hydroxy aldehydes.

Core Application: Stereoselective Intramolecular Allylation via a Temporary Silicon Tether

The principal application of **allyl(diisopropylamino)dimethylsilane** in stereoselective synthesis is in the formation of a temporary silicon bridge between a nucleophilic allylsilane and an electrophilic aldehyde. This is typically achieved by reacting



allyl(diisopropylamino)dimethylsilane with a β-hydroxy aldehyde. The resulting tethered substrate, upon activation with a Lewis acid, undergoes a highly diastereoselective intramolecular allylation to form a cyclic oxasilinane intermediate. Subsequent oxidative cleavage of the silicon-carbon bond furnishes the desired 1,3-diol with excellent stereocontrol.

The stereochemical outcome of the allylation is dictated by the geometry of the cyclic transition state, which is influenced by the bulky diisopropylsilyl group. This methodology allows for the predictable synthesis of either syn- or anti-1,3-diols by carefully selecting the starting materials and reaction conditions.

Experimental Data Summary

The following tables summarize the quantitative data for the key steps of the synthesis, demonstrating the efficiency and stereoselectivity of this methodology.

Table 1: Synthesis of y-(Diisopropylamino)silyl-Substituted Allylsilane

Step	Reactants	Product	Yield (%)
1	Dichlorodiisopropylsila ne, Mg, Allyl Bromide	Allyl(chloro)diisopropyl silane	75
2	Allyl(chloro)diisopropyl silane, Diisopropylamine	Allyl(diisopropylamino) diisopropylsilane	85

Table 2: Stereoselective Intramolecular Allylation of a Tethered β-Hydroxy Aldehyde



Substrate (β-Hydroxy Aldehyde)	Tethered Intermediat e	Lewis Acid	Product (Oxasilinan e)	Yield (%)	Diastereom eric Ratio (syn:anti)
(R)-3- hydroxy-2- methylpentan al	(E)-allylsilane tethered	TiCl4	2,4,5- trisubstituted oxasilinane	82	>95:5
(S)-3- hydroxy-2- methylpentan al	(E)-allylsilane tethered	SnCl4	2,4,5- trisubstituted oxasilinane	78	5:95
(R)-3- hydroxy-4- phenylbutana I	(Z)-allylsilane tethered	BF3·OEt2	2,4,6- trisubstituted oxasilinane	75	>95:5

Table 3: Oxidative Cleavage to Afford 1,3-Diols

Oxasilinane Product	Oxidizing Agent	Product (1,3-Diol)	Yield (%)
syn-2,4,5- trisubstituted oxasilinane	H2O2, KF, KHCO3	syn-1,3-diol	91
anti-2,4,5- trisubstituted oxasilinane	H2O2, KF, KHCO3	anti-1,3-diol	88
syn-2,4,6- trisubstituted oxasilinane	Tamao-Fleming Oxidation	syn-1,3-diol	85

Experimental Protocols



Protocol 1: Synthesis of Allyl(diisopropylamino)dimethylsilane

This protocol describes the synthesis of the key reagent, allyl(diisopropylamino)dimethylsilane, which serves as the precursor for the silyl ether tether.

- Step 1: Synthesis of Allyl(chloro)diisopropylsilane
 - To a stirred solution of dichlorodiisopropylsilane (1.0 eq) in anhydrous diethyl ether at 0 °C under an argon atmosphere, a solution of allylmagnesium bromide (1.1 eq) in diethyl ether is added dropwise.
 - The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
 - The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
 - The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
 - The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
 - The crude product is purified by vacuum distillation to afford allyl(chloro)diisopropylsilane as a colorless oil.
- Step 2: Synthesis of Allyl(diisopropylamino)diisopropylsilane
 - To a solution of allyl(chloro)diisopropylsilane (1.0 eq) in anhydrous dichloromethane at 0
 C under an argon atmosphere, diisopropylamine (2.2 eq) is added dropwise.
 - The reaction mixture is stirred at room temperature for 6 hours.
 - The resulting suspension is filtered to remove diisopropylammonium chloride, and the filtrate is concentrated under reduced pressure.



 The residue is distilled under reduced pressure to yield allyl(diisopropylamino)diisopropylsilane as a colorless liquid.

Protocol 2: Stereoselective Intramolecular Allylation

This protocol details the formation of the silyl ether tether and the subsequent diastereoselective intramolecular allylation.

- Step 1: Formation of the Tethered Allylsilane
 - To a solution of the β-hydroxy aldehyde (1.0 eq) in anhydrous dichloromethane at 0 °C, allyl(diisopropylamino)diisopropylsilane (1.1 eq) is added dropwise.
 - The reaction mixture is stirred at room temperature for 2 hours, during which the formation of the silyl ether can be monitored by TLC.
 - The solvent is removed under reduced pressure to yield the crude tethered allylsilane,
 which is used in the next step without further purification.
- Step 2: Intramolecular Allylation
 - The crude tethered allylsilane is dissolved in anhydrous dichloromethane and cooled to
 -78 °C under an argon atmosphere.
 - A solution of the Lewis acid (e.g., TiCl4, 1.2 eq) in dichloromethane is added dropwise.
 - The reaction mixture is stirred at -78 °C for 4 hours.
 - The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
 - The mixture is allowed to warm to room temperature, and the organic layer is separated.
 - The aqueous layer is extracted with dichloromethane (3 x 30 mL).
 - The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.



 The crude product is purified by flash column chromatography on silica gel to afford the corresponding oxasilinane.

Protocol 3: Oxidative Cleavage of the Oxasilinane

This protocol describes the final step to obtain the desired 1,3-diol.

- The purified oxasilinane (1.0 eq) is dissolved in a 1:1 mixture of methanol and tetrahydrofuran.
- Potassium fluoride (2.0 eq) and potassium bicarbonate (2.0 eq) are added, followed by the dropwise addition of 30% aqueous hydrogen peroxide (10 eq) at 0 °C.
- The reaction mixture is stirred vigorously at room temperature for 16 hours.
- The mixture is then cooled to 0 °C and solid sodium thiosulfate is added portion-wise until the peroxide test (using starch-iodide paper) is negative.
- The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
- The residue is partitioned between ethyl acetate and water.
- The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude diol is purified by flash column chromatography on silica gel.

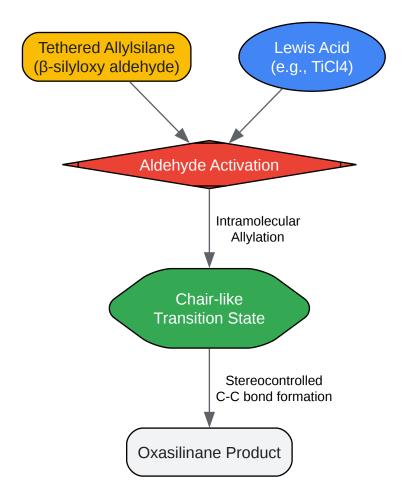
Visualizations





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Caption: Overall workflow for the stereoselective synthesis of 1,3-diols.





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Caption: Key steps in the Lewis acid-mediated intramolecular allylation.

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